molecular formula C26H20N8O3 B15016803 1-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol

1-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol

Cat. No.: B15016803
M. Wt: 492.5 g/mol
InChI Key: COKODLPGWAMZMJ-YUMHPJSZSA-N
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Description

2-Hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and material science.

Preparation Methods

The synthesis of 2-hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized through the condensation of 2-naphthol with formaldehyde under acidic conditions . The subsequent steps involve the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives and triazine compounds under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets through various pathways. The compound can form coordination complexes with metal ions, which can influence biological pathways and exhibit specific activities . Additionally, its hydrazone moiety allows it to participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

2-Hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional properties of 2-hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone, making it a distinct and valuable compound for various scientific applications.

Properties

Molecular Formula

C26H20N8O3

Molecular Weight

492.5 g/mol

IUPAC Name

1-[(Z)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C26H20N8O3/c35-23-15-10-17-6-4-5-9-21(17)22(23)16-27-33-26-31-24(28-18-7-2-1-3-8-18)30-25(32-26)29-19-11-13-20(14-12-19)34(36)37/h1-16,35H,(H3,28,29,30,31,32,33)/b27-16-

InChI Key

COKODLPGWAMZMJ-YUMHPJSZSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C\C3=C(C=CC4=CC=CC=C43)O)NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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